molecular formula C7H11N3 B15279274 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile

Cat. No.: B15279274
M. Wt: 137.18 g/mol
InChI Key: PGRDXNVNIIUYAI-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research. Its unique bicyclic structure, which includes a diazabicyclo core, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cycloaddition of 3-oxidopyraziniums with acrylate derivatives, resulting in the formation of the desired bicyclic structure . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as palladium on carbon. .

Scientific Research Applications

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity .

Comparison with Similar Compounds

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

1,4-diazabicyclo[3.2.1]octane-2-carbonitrile

InChI

InChI=1S/C7H11N3/c8-3-7-4-9-6-1-2-10(7)5-6/h6-7,9H,1-2,4-5H2

InChI Key

PGRDXNVNIIUYAI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1NCC2C#N

Origin of Product

United States

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